

Spectroscopic Profile of 2-Methoxypropene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxypropene

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-methoxypropene**. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR data for **2-methoxypropene**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2-methoxypropene** is characterized by three distinct signals, corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.85	s	2H	=CH ₂
~3.53	s	3H	-OCH ₃
~1.82	s	3H	-CH ₃

Note: The spectrum is a simple singlet pattern due to the absence of adjacent protons to cause splitting.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~160.0	C=
~80.0	=CH ₂
~55.0	-OCH ₃
~20.0	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2800	Medium-Strong	C-H stretch (sp ³ and sp ²)
~1670	Strong	C=C stretch (alkene)
~1200-1000	Strong	C-O stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like **2-methoxypropene**.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **2-methoxypropene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final concentration is typically in the range of 1-10% (w/v).

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a field strength of 300 MHz or higher for protons, is used.
- Data Acquisition for ^1H NMR:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard one-pulse sequence is used.
 - Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

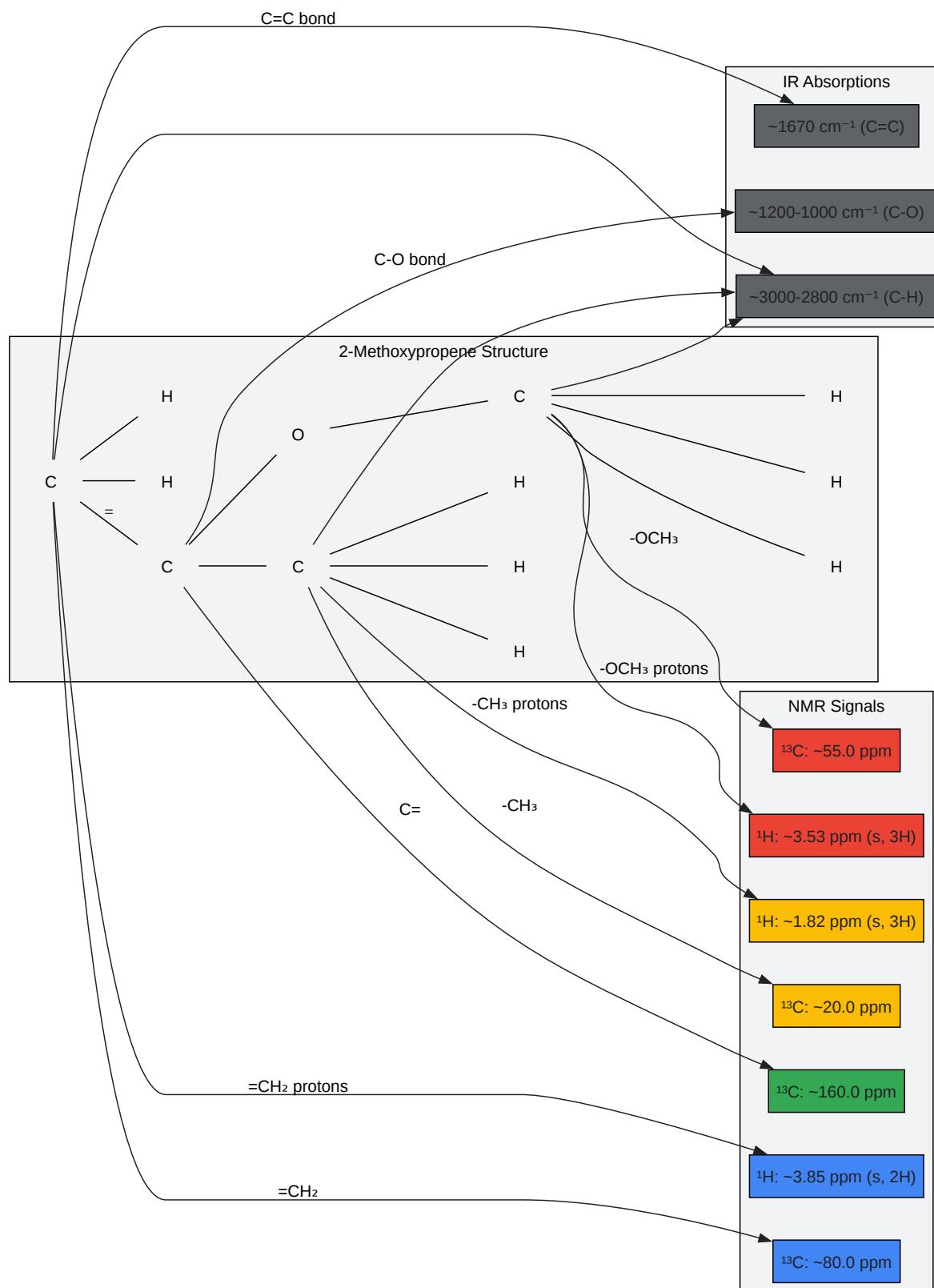
IR Spectroscopy Protocol

- Sample Preparation: For a neat liquid sample like **2-methoxypropene**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
 - The sample is then placed in the beam path, and the sample spectrum is recorded.
 - The instrument typically scans over the mid-infrared range (4000-400 cm^{-1}).
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Visualizations

The following diagram illustrates the relationship between the structure of **2-methoxypropene** and its key spectroscopic signals.



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Caption: Correlation of **2-methoxypropene**'s structure with its NMR and IR signals.

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